molecular formula C21H25NO4 B1671577 Glaucine CAS No. 475-81-0

Glaucine

Cat. No.: B1671577
CAS No.: 475-81-0
M. Wt: 355.4 g/mol
InChI Key: RUZIUYOSRDWYQF-HNNXBMFYSA-N
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Mechanism of Action

Target of Action

Glaucine, an aporphine alkaloid, primarily targets L-type Ca2+ channels and PDE4 in human bronchial tissue and granulocytes . It also interacts with D1 and D1-like dopamine receptors and the 5-HT2A receptor . These targets play crucial roles in various physiological processes, including muscle contraction, regulation of bronchial tone, and neurotransmission.

Mode of Action

This compound binds to the benzothiazepine site on L-type Ca2+ channels, blocking calcium ion channels in smooth muscle like the human bronchus . This action prevents the entry of Ca2+ after intracellular stores have been depleted . As Ca2+ influx is a vital component in the process of muscular contraction, the blocking of this influx reduces the ability of the muscle to contract .

This compound also acts as a non-competitive selective inhibitor of PDE4, an isoenzyme that hydrolyzes cyclic AMP to regulate human bronchial tone . Moreover, it has been found to have an effect on the neuronal 5-HT2A receptors .

Biochemical Pathways

Its inhibition of pde4 and calcium ion channels suggests that it may influence pathways involving cyclic amp and calcium signaling

Pharmacokinetics

This compound’s pharmacokinetics have been studied in horses, where it was administered intravenously and orally . The study found that this compound has a two-compartment model for IV administration with alpha and beta half-lives of 0.3 and 3.1 hours, respectively . For oral administration, a one-compartment model was observed with absorption and elimination half-lives of 0.09 and 0.7 hours, respectively . The bioavailability following oral administration was between 17% and 48% .

Result of Action

This compound has bronchodilator, neuroleptic, and anti-inflammatory effects . It can prevent smooth muscle from contracting, allowing it to relax . It also has antitussive activity, and is used medically as an antitussive in some countries . Some side effects such as sedation, fatigue, and a hallucinogenic effect characterized by colorful visual images have been reported .

Biochemical Analysis

Biochemical Properties

Glaucine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with L-type calcium channels, where this compound binds to the benzothiazepine site, thereby blocking calcium ion channels in smooth muscle . This interaction prevents the entry of calcium ions after intracellular stores have been depleted, which can influence muscle contraction and other calcium-dependent processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to act as a dopamine antagonist, affecting dopamine receptors in the brain . This interaction can alter neurotransmitter release and impact neuronal activity, potentially leading to neuroleptic-like effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzothiazepine site on L-type calcium channels, blocking calcium ion entry into cells . Additionally, this compound’s interaction with dopamine receptors suggests it may inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for understanding this compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to sustained inhibition of calcium channels and altered cellular metabolism . These temporal effects are important for assessing the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as muscle relaxation and neuroleptic-like actions . At higher doses, this compound can cause toxic or adverse effects, including severe inhibition of calcium channels and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in medical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme is O-methyltransferase, which catalyzes the methylation of this compound and other benzylisoquinoline alkaloids . These metabolic reactions can influence the bioavailability and activity of this compound, affecting its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions are essential for understanding how this compound reaches its sites of action and exerts its effects.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with target biomolecules. Post-translational modifications, such as methylation, can influence this compound’s localization and its ability to modulate cellular processes . Understanding these localization mechanisms is important for elucidating this compound’s mode of action.

Chemical Reactions Analysis

Types of Reactions: Glaucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIUYOSRDWYQF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8031100
Record name D-Glaucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-81-0
Record name (+)-Glaucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-81-0
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Record name Glaucine, d
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Record name Glaucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396
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Record name D-Glaucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline
Source European Chemicals Agency (ECHA)
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Record name GLAUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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